3,3-Difluoro-N-(3-methyl-1,2-thiazol-5-yl)cyclobutane-1-carboxamide

Description

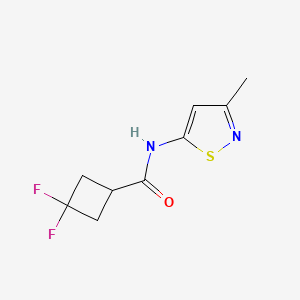

3,3-Difluoro-N-(3-methyl-1,2-thiazol-5-yl)cyclobutane-1-carboxamide is a fluorinated cyclobutane derivative featuring a carboxamide group linked to a 3-methyl-1,2-thiazole heterocycle.

Properties

IUPAC Name |

3,3-difluoro-N-(3-methyl-1,2-thiazol-5-yl)cyclobutane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2OS/c1-5-2-7(15-13-5)12-8(14)6-3-9(10,11)4-6/h2,6H,3-4H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSLMOJNYVPXFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2CC(C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-N-(3-methyl-1,2-thiazol-5-yl)cyclobutane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable dienes and dienophiles under controlled conditions.

Introduction of Difluoro Groups: The difluoro groups can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other selective fluorination reagents.

Thiazole Ring Formation: The thiazole ring can be synthesized through a , involving the condensation of α-haloketones with thioamides.

Coupling Reactions: The final step involves coupling the cyclobutane and thiazole moieties using amide bond formation reactions, typically employing coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N-(3-methyl-1,2-thiazol-5-yl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.

Substitution: Nucleophilic substitution reactions can occur at the difluoro groups, where nucleophiles like amines or thiols can replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LAH) in dry ether.

Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3,3-Difluoro-N-(3-methyl-1,2-thiazol-5-yl)cyclobutane-1-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as high thermal stability and unique electronic characteristics.

Chemical Biology: It is employed in chemical biology to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-N-(3-methyl-1,2-thiazol-5-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoro and thiazole groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Compounds:

- 3-Hydroxy-2,4-bis[(3-methyl-1,3-benzoxazol-2(3H)-ylidene)methyl]cyclobut-2-en-1-one (SQ6)

- 3-Hydroxy-2,4-bis[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclobut-2-en-1-one (SQ7)

Structural Differences :

- The target compound replaces the hydroxycyclobutenone core of SQ6 and SQ7 with a difluorinated cyclobutane-carboxamide system.

- The thiazole ring in the target is directly linked to the carboxamide, whereas SQ6/SQ7 feature benzoxazole/benzothiazole groups conjugated via methylidene bridges.

Functional Implications :

- Fluorination likely increases lipophilicity and oxidative stability compared to the enone systems in SQ6/SQ7, which are prone to electrophilic reactivity .

| Property | Target Compound | SQ6/SQ7 Derivatives |

|---|---|---|

| Core Structure | Difluoro-cyclobutane carboxamide | Hydroxy-cyclobutenone |

| Heterocycle | 3-Methyl-1,2-thiazole | Benzoxazole/Benzothiazole |

| Reactivity | Stable carboxamide | Electrophilic enone system |

Thiazole-Containing Sulfonamides and Carboxamides

Key Compound:

- 4-Amino-N-(3-methyl-1,2-thiazol-5-yl)benzenesulfonamide (Sulfasomizole)

Comparison :

- Sulfasomizole (a sulfonamide antibiotic) shares the 3-methyl-1,2-thiazol-5-yl substituent but lacks the cyclobutane core and fluorine atoms.

| Property | Target Compound | Sulfasomizole |

|---|---|---|

| Functional Group | Carboxamide | Sulfonamide |

| Fluorination | 3,3-Difluoro | None |

| Bioactivity | Undocumented (hypothetical) | Antibacterial |

Thiazolylmethyl Carbamate Analogs

Structural Contrast :

- These analogs employ carbamate linkages (O-CO-NR₂) instead of carboxamides (NH-CO-R).

- The target compound’s cyclobutane fluorination may confer greater steric hindrance and metabolic resistance compared to carbamates, which are often hydrolytically labile .

Pesticide-Related Benzamides

Key Compounds:

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

Comparison :

- Flutolanil and cyprofuram are agrochemical carboxamides but lack thiazole or cyclobutane motifs.

- The target’s thiazole ring may mimic the bioisosteric role of aromatic groups in these pesticides, while fluorination could enhance soil persistence .

Research Findings and Data Gaps

- Kinetic Stability : Methyl-substituted thiazoles (e.g., 3-methyl-1,2-xylylene derivatives in ) exhibit slower dimerization rates due to steric effects, suggesting the target’s 3-methyl-thiazole group may improve stability .

- Synthetic Challenges : The synthesis of similar squarylium dyes () involves multi-step conjugation, implying that the target compound’s fluorinated cyclobutane may require specialized fluorination techniques.

- Toxicity Data: No hazard classifications are available for structurally related compounds like 3-methyl-1,5-heptadiene (), highlighting a need for targeted safety studies.

Biological Activity

3,3-Difluoro-N-(3-methyl-1,2-thiazol-5-yl)cyclobutane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity based on diverse research findings, including synthesis methods, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure features a cyclobutane ring with a difluoro substituent and a thiazole moiety, which is known for enhancing biological activity through various mechanisms.

Biological Activity Overview

Research indicates that 3,3-Difluoro-N-(3-methyl-1,2-thiazol-5-yl)cyclobutane-1-carboxamide exhibits several significant biological activities:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, derivatives containing thiazole rings have been linked to enhanced anticancer properties due to their ability to interact with specific molecular targets associated with cancer cell growth.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. The presence of the thiazole group is often associated with increased efficacy against bacterial strains.

- Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for certain enzymes involved in metabolic pathways. Fluorinated compounds generally exhibit improved binding affinities due to their unique electronic properties.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the cyclobutane and thiazole moieties significantly affect the biological activity of the compound. Key observations include:

- Fluorination : The introduction of fluorine atoms enhances lipophilicity and metabolic stability, which can lead to improved bioavailability.

- Thiazole Substitution : Variations in the thiazole substituents can modulate the compound's interaction with biological targets, affecting its potency and selectivity.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of 3,3-Difluoro-N-(3-methyl-1,2-thiazol-5-yl)cyclobutane-1-carboxamide against human cancer cell lines (MCF-7, HeLa). The results indicated a significant reduction in cell viability with an IC50 value of approximately 0.95 µM, demonstrating its potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.95 | Induction of apoptosis |

| HeLa | 0.73 | Cell cycle arrest at sub-G1 phase |

Case Study 2: Antimicrobial Activity

In vitro tests showed that the compound exhibited moderate antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.